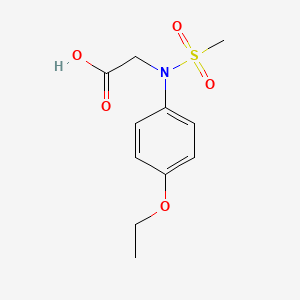

N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(4-ethoxy-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-17-10-6-4-9(5-7-10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHXOWMQJJEKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline, methylsulfonyl chloride, and glycine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Sulfone derivatives |

| Reduction | Sulfide derivatives |

| Substitution | Various substituted phenyl derivatives |

Biological Applications

Research has indicated that this compound may exhibit significant biological activity. Key areas of investigation include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating various diseases.

- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that are crucial for cellular functions.

Medicinal Applications

In the field of medicine, this compound has been investigated for its therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could be effective in treating inflammatory conditions such as arthritis and inflammatory bowel disease by inhibiting tumor necrosis factor (TNF) production .

- Analgesic Effects : Its potential analgesic properties are being explored, particularly in the context of chronic pain management.

Industrial Applications

The compound is also utilized in various industrial processes:

- Development of Specialty Chemicals : It plays a role in synthesizing specialty chemicals and materials with specific properties, which are essential in various manufacturing processes.

- Material Science : this compound can be used in the development of novel materials such as polymers or coatings.

Case Study 1: Therapeutic Efficacy in Inflammatory Diseases

A study investigated the efficacy of this compound as a treatment for inflammatory diseases. The results indicated that the compound significantly reduced TNF levels in animal models of arthritis, suggesting its potential as a novel therapeutic agent for chronic inflammatory conditions .

Case Study 2: Synthesis and Application in Pharmaceutical Chemistry

Another research project focused on the synthesis of pharmaceutical compounds using this compound as a building block. The study demonstrated high yields and enantioselectivities when this compound was employed in the synthesis of chiral α-aryl glycines . This highlights its importance in developing new drugs with enhanced efficacy.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycine and its analogs:

Structural and Functional Insights :

This highlights the importance of halogen placement for electrostatic interactions in ion channel binding . The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to methoxy or nitro analogs due to reduced oxidative susceptibility .

Synthetic and Analytical Comparisons :

- Compounds with 9H-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., BB7) exhibit higher molecular weights (~500 g/mol) and are primarily used in solid-phase peptide synthesis. Their structural complexity requires detailed NMR and HRMS validation .

- Simpler analogs like N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (319 g/mol) are synthesized in higher yields (e.g., 34.8% for 1b ) compared to ethoxyphenyl derivatives, which are listed as discontinued in commercial catalogs .

Electrostatic and Steric Considerations :

- Methylsulfonyl groups are common across these compounds, but aryl substituents dictate solubility and target engagement. For example, the ethoxyphenyl group’s larger size may sterically hinder interactions compared to smaller fluorophenyl or methylphenyl groups .

Biological Activity

N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group on the phenyl ring and a methylsulfonyl moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in various metabolic pathways. For instance, it may bind to the active sites of enzymes, preventing substrate access and subsequent reactions.

- Receptor Interaction : this compound can interact with cellular receptors, modulating signaling pathways that are crucial for cellular responses. This interaction may influence processes such as inflammation and pain perception .

- Pathway Modulation : The compound affects biochemical pathways involved in cellular metabolism, potentially leading to therapeutic effects in conditions like inflammation or pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. Its ability to inhibit the production of pro-inflammatory cytokines suggests a therapeutic potential in treating inflammatory diseases .

Analgesic Effects

The compound has been investigated for its analgesic properties. Studies show that it may reduce pain responses in animal models, indicating its potential use in pain management therapies .

Case Studies and Research Findings

- Inhibition Studies : A study revealed that this compound inhibits the enzyme DAHP synthase, a key enzyme in the shikimic acid pathway, which is crucial for bacterial survival. This inhibition was linked to a significant reduction in bacterial load in infected models .

- Pharmacological Evaluation : In vivo studies demonstrated that administration of this compound resulted in a marked decrease in hyperalgesia induced by inflammatory agents like PGE2. This suggests its potential as a candidate for managing pain associated with inflammation .

- Molecular Dynamics : Molecular dynamics simulations have shown that this compound maintains stable interactions within target proteins, confirming its binding efficacy and potential as a drug candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine | Methoxy group enhances solubility | Moderate enzyme inhibition |

| N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine | Chlorine substituent alters reactivity | Stronger anti-inflammatory effects |

| N-(4-Nitrophenyl)-N-(methylsulfonyl)glycine | Nitro group increases electron affinity | High potency against specific enzymes |

Q & A

Q. What are the established synthetic routes for N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine, and what intermediates are critical in its preparation?

- Methodological Answer : The synthesis typically involves coupling reactions using sulfonyl-protected intermediates. For example, nitro-phenylsulfonyl groups (e.g., 4-nitrophenylsulfonyl) are employed to activate the glycine backbone for nucleophilic substitution (Fig. 131-133, ). Key steps include:

Sulfonylation : Reacting glycine derivatives with 4-ethoxyphenylsulfonyl chloride under basic conditions.

Deprotection : Selective removal of protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid ().

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural validation relies on:

Q. NMR Spectroscopy :

- 1H NMR : Look for characteristic shifts:

- Methylsulfonyl group: δ ~3.0-3.3 ppm (singlet, 3H) ().

- Ethoxyphenyl aromatic protons: δ ~6.8-7.2 ppm (multiplet, 4H) ().

- 13C NMR : Confirm sulfonyl (C-SO2) carbons at δ ~55-60 ppm ().

HRMS : Match experimental molecular mass (e.g., [M+H]+ = 343.1089) with theoretical values ().

Q. What biological systems or molecular targets are associated with this compound?

- Methodological Answer : Glycine derivatives, including sulfonylated variants, modulate ion channels (e.g., KCNA1 potassium channels) ( ).

- Experimental Design :

Electrophysiology : Use patch-clamp assays to measure ion current inhibition.

Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl substitutions) to assess binding affinity ().

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency ().

Temperature Control : Maintain 0-5°C during sulfonyl chloride addition to minimize side reactions.

Catalytic Bases : Use triethylamine or DMAP to accelerate deprotonation ().

- Data-Driven Adjustment : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry if intermediates precipitate.

Q. How should spectral data contradictions (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer : Contradictions arise from:

Tautomerism : Check for keto-enol equilibria in the glycine backbone using variable-temperature NMR ().

Impurity Peaks : Compare with HRMS to detect byproducts (e.g., incomplete deprotection).

Q. What strategies are effective in improving the compound’s solubility for in vitro assays?

- Methodological Answer : Solubility enhancement methods include:

Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins ().

Salt Formation : React with sodium bicarbonate to generate water-soluble sodium salts.

Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) on the ethoxyphenyl ring ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.